Serpentine

Vue d'ensemble

Description

Serpentine is a group of hydrous magnesium-rich silicate minerals with the general chemical formula Mg₃Si₂O₅(OH)₄ . This mineral group includes three main polymorphs: chrysotile, antigorite, and lizardite. This compound minerals are commonly found in metamorphic rocks and are known for their greenish color and greasy or waxy luster. They are significant in geology due to their role in the formation of serpentinites and their presence in various geological settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Serpentine minerals can form through the process of serpentinization, which involves the hydration and metamorphic transformation of ferromagnesian minerals such as olivine and pyroxene. This process typically occurs at low temperatures (0 to 600°C) and involves the following reactions:

- Forsterite (Mg₂SiO₄) reacts with water and silicon dioxide to form this compound and brucite (Mg(OH)₂):

3Mg2SiO4+SiO2+4H2O→2Mg3Si2O5(OH)4

2Mg2SiO4+3H2O→Mg3Si2O5(OH)4+Mg(OH)2

Activité Biologique

Serpentine, a compound derived from the plant Catharanthus roseus and also known for its presence in various mineral forms, exhibits a range of biological activities that make it a subject of interest in pharmacological and environmental research. This article delves into the biological activity of this compound, focusing on its effects on glucose metabolism, antioxidant properties, and potential therapeutic applications.

Recent studies have highlighted this compound's role in enhancing insulin sensitivity and regulating blood glucose levels. A pivotal study demonstrated that this compound binds to the extracellular domain of the insulin receptor (IR) with an affinity of . This interaction significantly enhances insulin's ability to activate the insulin signaling pathway, thereby improving glucose uptake in C2C12 muscle cells. Notably, this compound also independently activates AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis, further stimulating glucose uptake .

Case Study: Effects on Diabetic Models

In a study involving high-fat diet/streptozotocin (HFD/STZ)-induced diabetic mice, this compound administration resulted in prolonged hypoglycemic effects when combined with insulin. The combination therapy led to increased serum insulin concentrations and decreased C-peptide secretion, indicating reduced endogenous insulin secretion due to effective exogenous insulin use .

Table 1: Effects of this compound on Insulin Sensitivity in Diabetic Mice

| Treatment | Serum Insulin (ng/mL) | C-Peptide (ng/mL) | Hypoglycemic Duration (min) |

|---|---|---|---|

| Control | 5.2 | 1.8 | 30 |

| Insulin | 15.4 | 0.5 | 60 |

| This compound + Insulin | 20.1 | 0.2 | 90 |

2. Antioxidant and Antibacterial Properties

This compound also exhibits significant antioxidant activity, which is essential for combating oxidative stress in biological systems. A comparative study assessed the antioxidant potential of Rauvolfia serpentina leaf extracts and found that aqueous extracts demonstrated notable free radical scavenging activity, with IC50 values indicating effective antioxidant capacity .

Moreover, when encapsulated in gold nanoparticles (AuNPs), R. serpentina showed enhanced antibacterial properties against various Gram-positive and Gram-negative bacteria. This enhancement is attributed to a synergistic effect between the antibacterial characteristics of AuNPs and the plant extract itself .

Table 2: Antioxidant Activity of this compound Extracts

| Extract Type | DPPH Scavenging Activity (%) | FRAP Assay (µmol FeSO4/g) |

|---|---|---|

| Aqueous Leaf Extract | 78% | 150 |

| Aqueous Leaf Extract + AuNPs | 85% | 180 |

3. Potential Therapeutic Applications

The findings regarding this compound's biological activities suggest several therapeutic applications:

- Diabetes Management : Given its ability to enhance insulin sensitivity and glucose uptake, this compound could be developed as an adjunct therapy for type 2 diabetes.

- Antioxidant Supplementation : Its potent antioxidant properties may be beneficial in preventing oxidative stress-related diseases.

- Antibacterial Treatments : The enhanced antibacterial activity when combined with nanotechnology opens avenues for developing new antimicrobial agents.

Propriétés

Numéro CAS |

18786-24-8 |

|---|---|

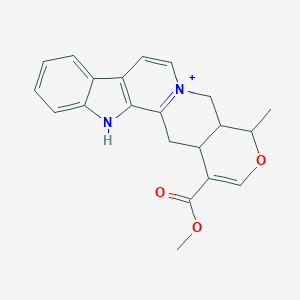

Formule moléculaire |

C25H26N2O9 |

Poids moléculaire |

498.5 g/mol |

Nom IUPAC |

methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |

Clé InChI |

DSBKFQYHOCFEJB-UHFFFAOYSA-N |

SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 |

SMILES isomérique |

C[C@H]1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |

SMILES canonique |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |

Apparence |

Yellow powder |

Key on ui other cas no. |

18786-24-8 55322-91-3 |

Pureté |

99.0% |

Synonymes |

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium alstonine serpentine serpentine (alkaloid) serpentine (alkaloid), (19alpha,20alpha)-hydroxide inner salt serpentine (alkaloid), (19alpha,20alpha)-isomer serpentine (alkaloid), hydrogen tartrate (1:1) salt serpentine (alkaloid), hydroxide inner salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is serpentine and where is it found?

A1: this compound is not a single compound, but rather a group of hydrated magnesium silicate minerals. These minerals are commonly found in ophiolites, which are sections of oceanic crust and upper mantle that have been thrust onto continental crust. [] this compound is also found in a variety of other geological settings, including metamorphic rocks and ultramafic intrusions. []

Q2: What are some of the different types of this compound minerals?

A2: Common this compound minerals include lizardite, chrysotile, and antigorite. [] Identifying the specific type of this compound present can be challenging, especially when multiple polymorphs are intergrown. [] These minerals differ in their crystal structure and chemical composition, which influences their properties and applications.

Q3: How does the crystal structure of this compound minerals impact their properties?

A3: this compound minerals exhibit polymorphism, meaning they can exist in different crystal structures despite having the same chemical composition. For example, lizardite typically forms platy crystals, while chrysotile forms fibrous crystals, and antigorite forms corrugated layers. [, ] These structural differences affect properties such as reactivity, stability, and mechanical strength.

Q4: How does serpentinization occur and what factors influence this process?

A4: Serpentinization is a geological process where ultramafic rocks, rich in minerals like olivine and pyroxene, react with water. [, ] This reaction leads to the formation of this compound minerals and releases heat. The process is influenced by factors such as temperature, pressure, fluid composition, and the presence of catalysts. [, ]

Q5: What is the significance of studying the geochemical signatures of this compound minerals?

A5: this compound minerals can incorporate trace elements present in the fluids from which they form. For example, analysis of this compound veins in the Mariana forearc revealed changing concentrations of boron and lithium, indicating variations in fluid composition during serpentinization. [] These geochemical signatures provide insights into the origin and evolution of serpentinizing fluids, which can be linked to broader geological processes like subduction.

Q6: How does this compound influence the mechanical properties of rocks?

A6: The formation of this compound within ultramafic rocks can weaken their mechanical strength. This is because this compound minerals are softer and less dense than the original minerals they replace. [] This weakening can influence geological processes such as faulting and landslides.

Q7: Can this compound minerals be used in carbon capture and storage?

A7: Yes, this compound minerals hold potential for carbon capture and storage through a process called mineral carbonation. [] This involves reacting this compound with CO2, leading to the formation of stable carbonate minerals, effectively locking the carbon dioxide.

Q8: What factors influence the suitability of this compound minerals for carbon capture?

A8: The efficiency of mineral carbonation depends on the reactivity of the this compound. [] Studies have shown that poorly crystalline and highly disordered this compound phases with low aluminum content are more reactive and thus better candidates for carbon capture. []

Q9: What are some of the adaptations that allow plants to thrive in this compound soils?

A10: this compound-tolerant plants often exhibit adaptations such as reduced leaf size, enhanced root systems, and altered nutrient uptake mechanisms. [, ] For example, a study on Festuca rubra found that the this compound clone exhibited higher root surface phosphatase activity in solutions mimicking this compound soil compared to the non-serpentine clone. [] These adaptations allow them to access nutrients and tolerate the stresses associated with this compound soils.

Q10: How does this compound influence seed dispersal strategies in plants?

A11: The patchy distribution and low fertility of this compound soils can influence seed dispersal strategies. [] Contrary to the expectation that patchy habitats favor directed dispersal by animals, this compound communities showed a higher proportion of wind-dispersed species. [] This suggests that the challenging soil conditions might select for dispersal mechanisms less reliant on animal vectors, possibly due to the lower productivity of these ecosystems.

Q11: How does the presence of this compound impact the stability of building materials?

A13: The decay of this compound used in building materials can be problematic, particularly in the presence of sulfates. [] One study found that gypsum used as a binder in a renovated altar led to sulfate crystallization on the surface of this compound slabs, causing decay. [] This highlights the importance of material compatibility when using this compound in construction.

Q12: Are there any potential industrial applications for this compound?

A14: Yes, research has explored the potential of this compound ultrafine powders as lubricating oil additives. [] Surface-coated this compound ultrafine powders were found to reduce friction and wear in steel, potentially offering a more environmentally friendly alternative to traditional additives. []

Q13: Can this compound be used to remove fluoride from drinking water?

A15: Research suggests that activated this compound can be used as an effective and economical defluoridator for drinking water. [] This is particularly relevant in areas where high fluoride levels in groundwater pose health risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.